4-Oxa-1,9-diazaspiro[5.5]undecane
Overview
Description
4-Oxa-1,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Mechanism of Action
Target of Action
The primary targets of 4-Oxa-1,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
This compound acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . It interacts with these targets, leading to changes in their activity. Specifically, it acts as an agonist for the μ-opioid receptor, enhancing its activity, and as an antagonist for the sigma-1 receptor, inhibiting its activity .
Biochemical Pathways
The interaction of this compound with the μ-opioid receptor and the sigma-1 receptor affects various biochemical pathways involved in pain perception and analgesia . The exact pathways and their downstream effects are complex and depend on a variety of factors, including the specific context of receptor activation and the presence of other signaling molecules .
Pharmacokinetics
The pharmacokinetic properties of 4-Oxa-1,9-diazaspiro[5The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties
Result of Action
The dual action of this compound on the μ-opioid receptor and the sigma-1 receptor results in potent analgesic activity . In animal models, this compound has been shown to produce analgesia comparable to that of oxycodone, a potent opioid analgesic . Importantly, unlike oxycodone, this compound appears to produce less constipation, a common side effect of opioids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
4-Oxa-1,9-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with sigma-1 receptors and μ-opioid receptors, acting as a dual ligand . These interactions are crucial for its potential therapeutic applications, particularly in the treatment of pain and other neurological disorders. The compound’s ability to modulate receptor activity highlights its importance in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the synthesis of new fatty acids, making it a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes mellitus . Additionally, its interaction with sigma-1 receptors and μ-opioid receptors suggests a role in modulating pain perception and other neurological functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a dual ligand for sigma-1 receptors and μ-opioid receptors, influencing their activity and downstream signaling pathways . This dual activity is achieved through a versatile synthetic approach that allows for the modification of the central scaffold to optimize binding affinity and selectivity. The compound’s ability to modulate receptor activity is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively modulate receptor activity without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in decreasing new fatty acid synthesis highlights its potential in metabolic regulation . The compound’s interactions with metabolic enzymes can influence metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-Oxa-1,9-diazaspiro[5.5]undecane involves the Prins cyclization reaction. Another method involves the cyclization of piperidin-4-one with but-3-en-1-ol in sulfuric acid, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the complexity of its synthesis suggests that large-scale production would require optimization of the existing synthetic routes to improve yield and reduce costs. This could involve the use of more efficient catalysts or alternative reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Oxa-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including nucleophilic substitution and cyclization reactions. For instance, mesylate derivatives of the compound can be converted to azido derivatives via nucleophilic substitution with sodium azide .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include diethylaminosulfur trifluoride (DAST) for fluorination and sulfuric acid for cyclization reactions . Reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane.
Major Products
The major products formed from reactions involving this compound include various substituted derivatives, such as fluorinated and azido compounds. These derivatives can exhibit different biological activities and are often explored for their potential therapeutic applications .
Scientific Research Applications
4-Oxa-1,9-diazaspiro[5
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the additional nitrogen atom at position 1.
4,9-Diazaspiro[5.5]undecane: Contains two nitrogen atoms in the spirocyclic ring but lacks the oxygen atom.
1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with two nitrogen atoms but no oxygen atom.
Uniqueness
4-Oxa-1,9-diazaspiro[5.5]undecane stands out due to its unique combination of oxygen and nitrogen atoms within the spirocyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
4-oxa-1,9-diazaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-11-6-5-10-8/h9-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLAJRBWYLFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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